Product packaging for 4'-Butoxy-2'-fluoroacetophenone(Cat. No.:CAS No. 203066-86-8)

4'-Butoxy-2'-fluoroacetophenone

Cat. No.: B3040449
CAS No.: 203066-86-8
M. Wt: 210.24 g/mol
InChI Key: HLXNDDSWXZJJEN-UHFFFAOYSA-N
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Description

4'-Butoxy-2'-fluoroacetophenone is a fluorinated aromatic ketone of interest in advanced chemical synthesis and research. This compound, with the molecular formula C12H15FO2 and a molecular weight of 210.24 g/mol, serves as a versatile building block for synthesizing specialty polymers, pharmaceuticals, and fine chemicals . Compounds in this class are valued as key intermediates in organic chemistry, providing a foundational scaffold for further chemical modifications . The structural features of the acetophenone core, combined with the butoxy and fluoro substituents, make it a valuable precursor in medicinal chemistry for creating compound libraries for biological screening and in materials science . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15FO2 B3040449 4'-Butoxy-2'-fluoroacetophenone CAS No. 203066-86-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-butoxy-2-fluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO2/c1-3-4-7-15-10-5-6-11(9(2)14)12(13)8-10/h5-6,8H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXNDDSWXZJJEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C=C1)C(=O)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization Methodologies in the Elucidation of 4 Butoxy 2 Fluoroacetophenone Structure

Nuclear Magnetic Resonance Spectroscopy (NMR) Investigations

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. Through the analysis of various NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, as well as two-dimensional techniques, the connectivity and spatial relationships of atoms within 4'-Butoxy-2'-fluoroacetophenone can be unequivocally established.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The spectrum is characterized by signals from the butoxy group, the acetyl methyl group, and the aromatic ring protons.

The butoxy group protons appear as four distinct signals in the aliphatic region:

A triplet corresponding to the terminal methyl group (O-CH₂-CH₂-CH₂-CH₃ ).

A sextet for the adjacent methylene (B1212753) group (O-CH₂-CH₂-CH₂ -CH₃).

A quintet for the next methylene group (O-CH₂ -CH₂-CH₃).

A triplet for the methylene group directly attached to the aromatic oxygen (-O-CH₂ -). researchgate.net

The acetyl group protons (-C(O)CH₃ ) are expected to appear as a singlet in the range of 2.5-2.6 ppm. A notable feature in related 2'-fluoroacetophenone (B1202908) structures is the potential for a small, long-range coupling between these protons and the fluorine atom (⁵JHF), which could resolve the singlet into a narrow doublet. acs.orgacs.org

The aromatic region is the most complex, showing three signals corresponding to the protons at positions 3', 5', and 6'. Due to the electron-donating nature of the butoxy group and the electronegativity of the fluorine atom, these protons will have distinct chemical shifts. wisc.eduyoutube.com Their signals will appear as complex multiplets due to proton-proton (ortho, meta) and proton-fluorine couplings. The proton at C-6' is expected to be the most downfield, appearing as a triplet of doublets due to coupling with H-5' (ortho, J ≈ 8.5 Hz) and the fluorine atom at C-2' (meta, J ≈ 7.6 Hz). acs.orgchemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J, Hz)
H-6'~7.85td (triplet of doublets)JH6'-H5' ≈ 8.5, JH6'-F2' ≈ 7.6
H-3'~6.75dd (doublet of doublets)JH3'-F2' ≈ 12.0, JH3'-H5' ≈ 2.5
H-5'~6.70ddd (doublet of doublet of doublets)JH5'-H6' ≈ 8.5, JH5'-F2' ≈ 5.0, JH5'-H3' ≈ 2.5
-OCH₂-~4.05t (triplet)~6.5
-C(O)CH₃~2.58d (doublet)⁵JHF ≈ 3.3
-OCH₂CH₂-~1.80p (pentet/sextet)~7.0
-CH₂CH₃~1.50sx (sextet)~7.5
-CH₃~0.98t (triplet)~7.4

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, ten distinct signals are expected: six for the aromatic carbons, two for the acetyl group, and four for the butoxy chain. The chemical shifts are influenced by the attached functional groups. youtube.comoregonstate.edu

The carbonyl carbon (C =O) is the most deshielded, appearing significantly downfield (>195 ppm). The acetyl methyl carbon (C H₃) will be found in the upfield region (~30 ppm). The carbons of the butoxy group will appear in the typical aliphatic range.

The aromatic carbons have shifts determined by the substituents. The carbon bearing the fluorine (C-2') will appear as a doublet with a large one-bond C-F coupling constant (¹JCF > 240 Hz). The other aromatic carbons will also exhibit smaller C-F couplings. The carbon attached to the butoxy group (C-4') will be significantly shifted downfield due to the ether linkage. chemicalbook.comnih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~197.0
C-4'~165.0 (d, J ≈ 3.0 Hz)
C-2'~162.0 (d, ¹JCF ≈ 250 Hz)
C-6'~133.5 (d, J ≈ 3.5 Hz)
C-1'~119.0 (d, J ≈ 15 Hz)
C-5'~108.0 (d, J ≈ 8.0 Hz)
C-3'~101.5 (d, J ≈ 25 Hz)
-OCH₂-~68.5
-C(O)CH₃~31.5 (d, ⁴JCF ≈ 10 Hz)
-OCH₂CH₂-~31.0
-CH₂CH₃~19.2
-CH₃~13.8

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. huji.ac.ilwikipedia.org For this compound, a single signal is expected for the fluorine atom attached to the aromatic ring. The chemical shift for an aryl fluoride (B91410) is typically found in the range of -100 to -140 ppm relative to CFCl₃. ucsb.edu The signal will be split into a complex multiplet due to couplings with the neighboring aromatic protons (H-3' and H-6') and potentially a weaker, through-space coupling to the acetyl protons. acs.orgacs.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by showing correlations between nuclei. harvard.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. libretexts.orgyoutube.com For this compound, strong cross-peaks would be expected between adjacent protons in the butoxy chain (e.g., -OCH₂ - correlated with -OCH₂CH₂ -). In the aromatic region, a cross-peak between H-5' and H-6' would confirm their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlation). morressier.com It would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum. For example, the triplet at ~4.05 ppm would show a cross-peak with the carbon signal at ~68.5 ppm, assigning them as the -OCH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is vital for connecting the different fragments of the molecule. Key correlations would include:

A cross-peak from the acetyl methyl protons (~2.58 ppm) to the carbonyl carbon (~197.0 ppm) and the C-1' aromatic carbon.

Cross-peaks from the -OCH₂ - protons (~4.05 ppm) to the C-4' carbon, confirming the attachment point of the butoxy group.

A cross-peak from the H-6' proton (~7.85 ppm) to the carbonyl carbon, confirming the position of the acetyl group relative to the aromatic ring.

Vibrational Spectroscopy Studies

Vibrational spectroscopy probes the molecular vibrations of functional groups, providing a characteristic fingerprint of the molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. The most prominent band is the strong C=O stretch of the ketone group. Other significant absorptions include those from the aromatic ring, the C-O ether linkage, and the C-H bonds of the butoxy group. libretexts.orgrockymountainlabs.com The presence of a C-F bond also gives rise to a strong absorption in the fingerprint region. libretexts.org

Table 3: Predicted FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3080-3030C-H StretchAromatic
~2960-2870C-H StretchAliphatic (Butoxy)
~1680C=O StretchAryl Ketone
~1610, 1580, 1490C=C StretchAromatic Ring
~1260C-O-C Stretch (Asymmetric)Aryl Alkyl Ether quimicaorganica.org
~1220C-F StretchAryl Fluoride
~1040C-O-C Stretch (Symmetric)Aryl Alkyl Ether quimicaorganica.org
~830C-H Out-of-plane BendAromatic (Substituted) thieme-connect.de

Raman Spectroscopy

Raman spectroscopy is a non-destructive chemical analysis technique that provides detailed information about chemical structure, phase and polymorphy, crystallinity, and molecular interactions. It is based on the inelastic scattering of monochromatic light, usually from a laser source. While an experimental Raman spectrum for this compound is not widely available in public databases, its expected spectral features can be predicted by analyzing related compounds such as butoxybenzene (B75284) and 2-fluoroanisole.

The spectrum would be characterized by vibrations of the substituted benzene (B151609) ring, the carbonyl group, and the butoxy group. The aromatic ring would exhibit characteristic C-C stretching vibrations. The presence of the butoxy group would introduce bands corresponding to C-H stretching and bending modes of the alkyl chain, as well as C-O-C stretching vibrations. The C-F stretching vibration and the carbonyl (C=O) stretching vibration are also key diagnostic peaks. For instance, in a related compound, 4'-fluoroacetophenone, an asymmetric Raman peak for the carbonyl stretching mode is observed around 1685 cm⁻¹. Current time information in Bangalore, IN.

Predicted Raman Spectral Data for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Notes
Aromatic C-H Stretch 3100-3000
Aliphatic C-H Stretch 3000-2850 From butoxy group
Carbonyl (C=O) Stretch ~1680 Influenced by electronic effects of substituents
Aromatic C=C Stretch 1600-1450 Multiple bands expected
C-O-C Asymmetric Stretch ~1250 Ether linkage of butoxy group
C-F Stretch ~1230
C-O-C Symmetric Stretch ~1050 Ether linkage of butoxy group

Analysis of Characteristic Functional Group Vibrations

The vibrational spectrum of this compound is defined by the characteristic vibrations of its constituent functional groups: the ketone, the fluoro group, the butoxy group, and the substituted aromatic ring. The analysis of these vibrations, typically through infrared (IR) and Raman spectroscopy, allows for the confirmation of the compound's structure.

The most prominent band in the IR spectrum is expected to be the carbonyl (C=O) stretch of the ketone, typically appearing strong in the region of 1700-1680 cm⁻¹. The exact position is sensitive to the electronic environment; the electron-donating butoxy group and the electron-withdrawing fluoro group will modulate this frequency. The aliphatic C-H stretching vibrations from the butoxy group are expected in the 3000-2850 cm⁻¹ region. The aromatic C-H stretching vibrations appear at slightly higher wavenumbers, typically above 3000 cm⁻¹.

The ether linkage of the butoxy group gives rise to a strong C-O-C asymmetric stretching band, anticipated around 1250 cm⁻¹. The C-F stretching vibration is also a key diagnostic feature, expected in the 1250-1200 cm⁻¹ range. The fingerprint region (below 1400 cm⁻¹) will contain a complex pattern of bands corresponding to various bending and skeletal vibrations, which are unique to the molecule.

Expected Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Alkyl (Butoxy) C-H Stretch 2960-2850 Strong
Aromatic C-H Stretch 3100-3000 Medium
Ketone C=O Stretch 1700-1680 Strong
Aromatic C=C Stretch 1600, 1580, 1500 Medium to Strong
Alkyl (Butoxy) C-H Bend 1470-1450 Medium
Ether (Butoxy) C-O-C Asymmetric Stretch ~1250 Strong
Fluoroaromatic C-F Stretch 1250-1200 Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental composition by providing highly accurate mass measurements. fiveable.mecolorado.edunih.gov For this compound, with a molecular formula of C₁₂H₁₅FO₂, the theoretical exact mass can be calculated. HRMS analysis would be expected to yield a measured mass that corresponds to this theoretical value within a very small margin of error (typically <5 ppm), thereby confirming the elemental formula. fiveable.me This technique is indispensable for distinguishing between compounds with the same nominal mass but different elemental compositions. fiveable.me

Theoretical HRMS Data for this compound

Ion Species Molecular Formula Theoretical Exact Mass (m/z)
[M]⁺ C₁₂H₁₅FO₂⁺ 210.1056
[M+H]⁺ C₁₂H₁₆FO₂⁺ 211.1134
[M+Na]⁺ C₁₂H₁₅FO₂Na⁺ 233.0954

Gas Chromatography-Mass Spectrometry (GC-MS)

Upon ionization, the molecular ion peak ([M]⁺) would be observed at m/z = 210. The fragmentation of this compound is expected to proceed through several key pathways:

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group, resulting in the loss of a methyl radical (•CH₃) to form a stable acylium ion at m/z = 195, or the loss of the substituted phenyl ring.

McLafferty Rearrangement: For ketones with a sufficiently long alkyl chain (like the butoxy group), a McLafferty rearrangement can occur. This involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene (in this case, butene, C₄H₈), leading to a fragment ion at m/z = 154.

Cleavage of the Butoxy Group: The butoxy group can fragment in several ways. Loss of the butyl radical (•C₄H₉) would yield a fragment at m/z = 153. Cleavage of the C-O bond can also occur, leading to other characteristic fragments.

Fragmentation of the Aromatic Ring: The fluorinated aromatic portion of the molecule will also contribute to the fragmentation pattern.

Predicted Major Fragments in the GC-MS Spectrum of this compound

m/z Predicted Fragment Ion Fragmentation Pathway
210 [C₁₂H₁₅FO₂]⁺ Molecular Ion
195 [C₁₁H₁₂FO₂]⁺ Loss of •CH₃ (Alpha-cleavage)
154 [C₈H₇FO₂]⁺ McLafferty Rearrangement (Loss of C₄H₈)
153 [C₈H₆FO₂]⁺ Loss of •C₄H₉
123 [C₇H₄FO]⁺ Fragment from cleavage of the ether bond

Other Advanced Spectroscopic Techniques (e.g., UV-Vis, Rotational Spectroscopy)

Other spectroscopic techniques provide complementary information for the structural elucidation of this compound.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of this compound is expected to show absorptions characteristic of a substituted acetophenone (B1666503). Typically, two main absorption bands are observed for such compounds: a strong band corresponding to the π → π* transition of the aromatic system and a weaker band for the n → π* transition of the carbonyl group. masterorganicchemistry.comresearchgate.net The presence of the electron-donating butoxy group is likely to cause a bathochromic (red) shift of the π → π* transition compared to unsubstituted acetophenone.

Predicted UV-Vis Absorption Maxima for this compound (in a non-polar solvent)

Electronic Transition Predicted λₘₐₓ (nm) Notes
π → π* ~270-290 Strong absorption (high ε)
n → π* ~320-340 Weak absorption (low ε)

Rotational Spectroscopy: This technique measures the energies of transitions between quantized rotational states of molecules in the gas phase. wikipedia.org It can provide highly precise information on molecular geometry, including bond lengths and angles. wikipedia.org However, rotational spectroscopy is generally limited to small molecules due to the complexity of the spectra for larger and more flexible molecules like this compound. ubbcluj.ro The presence of multiple conformers due to the flexible butoxy chain would further complicate the spectrum, making analysis extremely challenging. Currently, there is no published rotational spectroscopy data for this compound.

Table of Compounds Mentioned

Compound Name
This compound
4'-fluoroacetophenone
Butoxybenzene
2-fluoroanisole

Theoretical and Computational Chemistry Investigations of 4 Butoxy 2 Fluoroacetophenone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties with high accuracy. These methods solve the Schrödinger equation for a given molecule, providing insights into its geometry, energy, and electronic structure.

Density Functional Theory (DFT) is a computational method that has become a mainstay for predicting the geometric and electronic properties of molecules. nih.govyoutube.com It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. youtube.com The core principle of DFT is to describe the electronic structure of a molecule based on its electron density rather than its complex many-electron wave function.

The process of geometry optimization involves finding the lowest energy arrangement of atoms in a molecule, which corresponds to its most stable three-dimensional structure. youtube.com This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a minimum on the potential energy surface is located. youtube.com For a molecule like 4'-Butoxy-2'-fluoroacetophenone, DFT calculations would typically be employed to determine bond lengths, bond angles, and dihedral angles.

In a study on structurally related 2'-fluoro-substituted acetophenone (B1666503) derivatives, DFT calculations were used to determine their stable conformations. nih.gov The geometries were optimized using functionals such as B3LYP with a 6-31G(d) basis set, and for higher accuracy, mPW1PW91 with a 6-311G(d,p) basis set, often incorporating a solvent model like the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM) to simulate solution-phase behavior. nih.gov These calculations revealed that for 2'-fluoroacetophenone (B1202908) derivatives, the s-trans conformer, where the carbonyl group is oriented away from the fluorine atom, is more stable than the s-cis conformer. nih.gov It is predicted that similar calculations for this compound would also show a preference for a planar s-trans conformation, where the benzene (B151609) ring and the carbonyl group are coplanar to maximize conjugation.

The following table illustrates typical data obtained from DFT geometry optimization for a related acetophenone derivative, 1-(2-fluoro-4-methoxyphenyl)ethan-1-one (1n), which is analogous to the target molecule. nih.gov

ParameterX-ray Crystallography Data nih.govCalculated DFT Data (mPW1PW91/6-311G(d,p), IEFPCM: CHCl₃) nih.gov
Hα–F internuclear distance2.48 Å2.49 Å
Cα–F internuclear distance2.74 Å2.75 Å
Dihedral Angle (C2′–C1′–C=O)179.8°~180°

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the electronic excited states of molecules. uci.eduarxiv.org It is one of the most widely used methods for calculating vertical excitation energies, which correspond to the absorption of light in the UV-visible spectrum. uci.eduarxiv.org The method works by calculating the linear response of the electron density to a time-dependent electromagnetic field, allowing for the determination of transition energies and oscillator strengths. uci.edu

For this compound, TD-DFT calculations could predict its UV-visible absorption spectrum. This would involve calculating the energies of various electronic transitions from the ground state to different excited states. The accuracy of TD-DFT results can depend on the choice of the exchange-correlation functional, with hybrid functionals often providing a good balance of accuracy and cost. github.iouzh.ch

Studies on other acetophenone derivatives have utilized quantum chemical methods to understand their excited-state behavior, such as the formation of twisted intramolecular charge transfer (TICT) states. ias.ac.in In these processes, upon photoexcitation, the molecule undergoes a conformational change (e.g., rotation around a single bond) leading to a highly polar excited state that can influence its fluorescence properties. ias.ac.in For instance, in 4'-(1-pyrenyl)acetophenone, quantum chemical calculations helped to model the formation of a TICT state through the rotation of the acetophenone group. ias.ac.in TD-DFT calculations on this compound would be crucial in identifying the nature of its low-lying excited states, such as whether they are localized π-π* transitions on the aromatic ring or involve charge transfer from the butoxy group to the acetophenone moiety. Such calculations can also help in understanding the potential for photodecomposition or other photochemical reactions. ias.ac.in

The following table shows representative data from quantum chemical calculations (INDO/S) for different conformers of a related acetophenone derivative, highlighting how theoretical methods can probe excited state properties. ias.ac.in

Conformer of 4'-(1-pyrenyl)acetophenoneGround State Dipole Moment (Debye)First Excited State Dipole Moment (Debye)
Planar3.56.4
Twisted Acetophenone Group3.214.5

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. Analysis of these orbitals, particularly the frontier orbitals, provides deep insights into the molecule's reactivity and electronic properties.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. github.io The HOMO, being the orbital containing the most loosely held electrons, acts as a nucleophile or electron donor, while the LUMO, being the lowest energy empty orbital, acts as an electrophile or electron acceptor. github.io

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (E_gap), is a critical parameter for determining a molecule's stability and reactivity. nih.gov A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it costs more energy to move an electron from the HOMO to the LUMO. nih.gov Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive and can be easily polarized. nih.gov The HOMO-LUMO gap is also fundamental to understanding a molecule's electronic absorption spectrum, as the lowest energy transition is often the HOMO to LUMO excitation. schrodinger.com

For this compound, the HOMO would likely be localized on the electron-rich butoxy-substituted benzene ring, while the LUMO would be centered on the electron-withdrawing acetophenone group. The presence of the electron-donating butoxy group would raise the energy of the HOMO, and the electron-withdrawing acetyl group would lower the energy of the LUMO, likely resulting in a relatively small HOMO-LUMO gap compared to unsubstituted acetophenone. This would suggest that the molecule is likely to be reactive and absorb light at longer wavelengths.

Computational studies on ruthenium complexes have demonstrated a clear correlation between the HOMO-LUMO gap, substituent effects, and photophysical properties. nih.gov By introducing electron-donating or electron-withdrawing groups, the energies of the frontier orbitals can be tuned to control the emission wavelength. nih.gov A similar approach can be applied to understand the properties of this compound.

The table below illustrates the HOMO and LUMO energies and the resulting energy gap for related aromatic compounds, as would be determined by DFT calculations.

Molecule (Illustrative)HOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Benzene-6.76-0.366.40
Anisole (Methoxybenzene)-5.89-0.215.68
Acetophenone-6.98-1.545.44

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the calculated molecular orbitals into a representation that aligns with the familiar Lewis structures of classical chemistry, showing localized bonds and lone pairs. uni-muenchen.defaccts.de This method provides a quantitative description of bonding in terms of localized two-center "bonds" and one-center "lone pairs".

For this compound, NBO analysis would provide valuable information about several key interactions:

Hyperconjugation: It would reveal the extent of electron donation from the oxygen lone pairs of the butoxy group into the π* antibonding orbitals of the benzene ring. This interaction is responsible for the electron-donating character of the butoxy group.

Intramolecular Charge Transfer: The analysis would quantify the charge transfer from the substituted phenyl ring to the acetyl group.

Hydrogen Bonding: While not a classical hydrogen bond, weak C-H···O or C-H···F interactions might be identified and their energetic contributions assessed.

The following table presents hypothetical but representative E(2) values from an NBO analysis for the key delocalization interactions expected in this compound.

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP (O)π* (C_ring - C_ring)~20-30Resonance (Butoxy donation)
π (C_ring - C_ring)π* (C=O)~5-15Conjugation (Charge transfer to acetyl)
σ (C-H_methyl)σ* (C_ring - C_acetyl)~1-3Hyperconjugation

Conformational Analysis and Stability Studies

For this compound, the key conformational flexibilities are the rotation around the C_ring-O bond, the rotations within the butyl chain, and the rotation of the acetyl group relative to the plane of the benzene ring. As mentioned previously, studies on closely related 2'-fluoroacetophenone derivatives have shown a strong preference for the s-trans conformer, where the carbonyl group and the fluorine atom are on opposite sides of the C_ring-C_acetyl bond. nih.gov This preference is driven by a combination of steric and electronic factors. It is highly probable that this compound adopts a similar planar s-trans conformation of the acetophenone moiety to maximize electronic conjugation and minimize steric repulsion.

The table below summarizes the expected stable conformers and their relative stabilities for a molecule with similar rotational degrees of freedom.

Conformer DescriptionRelative Energy (kcal/mol)Key Dihedral Angles
Global Minimum (anti-anti-trans)0.0C_ring-O-C-C = ~180°, O-C-C-C = ~180°, Acetyl = s-trans
Local Minimum 1 (gauche-anti-trans)~0.5 - 1.5C_ring-O-C-C = ~60°, O-C-C-C = ~180°, Acetyl = s-trans
Local Minimum 2 (anti-gauche-trans)~0.5 - 1.5C_ring-O-C-C = ~180°, O-C-C-C = ~60°, Acetyl = s-trans
s-cis Conformer> 3.0Any butyl conformation, Acetyl = s-cis

Potential Energy Surface Exploration

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecule as a function of its geometry. longdom.orgmuni.czwikipedia.org For a molecule like this compound, which has multiple rotatable bonds (e.g., within the butoxy group and around the acetyl group), the PES would be a complex, multi-dimensional landscape. longdom.org

Exploration of this surface is typically performed using quantum mechanical calculations, such as Density Functional Theory (DFT). The primary goal is to locate energy minima, which correspond to stable conformations (isomers) of the molecule, and transition states, which are the energy barriers between these conformations.

A detailed PES exploration for this compound would involve systematically changing key dihedral angles, such as those defining the orientation of the butoxy chain and the acetyl group relative to the phenyl ring. This analysis would reveal the most stable three-dimensional structures of the molecule and the energy required for it to change shape. For instance, it would determine the preferred orientation of the butoxy group relative to the fluorine atom and the acetyl group, which is critical for understanding its interactions with other molecules.

Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

Once the stable conformers are identified on the potential energy surface, they can be analyzed for weak intramolecular interactions that contribute to their stability. In this compound, several such interactions are possible.

Intramolecular Hydrogen Bonding: A weak hydrogen bond could potentially form between the oxygen atom of the butoxy group and a hydrogen atom of the acetyl methyl group, or between the carbonyl oxygen and a hydrogen atom on the butoxy chain. Computational methods like Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) would be used to identify and characterize these bonds. manchester.ac.uk These analyses quantify the strength of the interaction by examining charge transfer between orbitals and analyzing the electron density at specific points between the interacting atoms. manchester.ac.uk

Halogen Bonding: While less common for fluorine, a weak interaction might exist between the fluorine atom and the carbonyl oxygen. This would be considered a type of halogen bond. The existence and nature of such an interaction would be investigated using similar computational tools, looking for evidence of stabilizing orbital interactions and characteristic electron density features. mdpi.com

These studies are crucial for understanding how the specific arrangement of the fluoro and butoxy substituents influences the molecule's preferred shape and electronic structure.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting spectroscopic data, which can aid in the identification and characterization of a compound. These calculations are typically performed on the optimized, lowest-energy geometries found on the PES.

Theoretical NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. Methods like the Gauge-Independent Atomic Orbital (GIAO) method, usually coupled with DFT, are employed to calculate the magnetic shielding tensors for each nucleus. These are then converted into chemical shifts (δ) by referencing them to a standard compound (e.g., tetramethylsilane).

The calculations would provide predicted chemical shifts for each unique hydrogen, carbon, and the fluorine atom in the molecule. Furthermore, spin-spin coupling constants (J-couplings), which describe the interaction between neighboring nuclei, can also be computed. Comparing these theoretical spectra with experimental data is a powerful method for confirming the molecular structure and assigning specific signals to the correct atoms in the molecule.

Hypothetical Data Table: Predicted ¹³C NMR Chemical Shifts This table illustrates the type of data that would be generated from such a study. The values are for exemplary purposes only and are not actual calculated data for this compound.

Atom Predicted Chemical Shift (ppm)
C=O 198.5
C-F 162.3 (d, J=250 Hz)
C-O (butoxy) 160.1
C-acetyl 129.8 (d, J=10 Hz)
Aromatic CH 132.1, 115.4, 105.6
-OCH₂- 68.2
-CH₂-CH₂-CH₃ 31.0
-CH₂-CH₃ 19.3
-CH₃ (butoxy) 13.8

Calculated Vibrational Frequencies and Intensities

Theoretical vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule. This calculation is performed by computing the second derivatives of the energy with respect to the atomic positions for an optimized geometry. The results are a set of vibrational modes, each with a specific frequency and intensity.

For this compound, this analysis would predict the frequencies for key stretching and bending modes, such as:

The C=O (carbonyl) stretch, typically a strong band around 1680 cm⁻¹.

C-F and C-O stretching vibrations.

Aromatic C-C and C-H vibrations.

Aliphatic C-H stretching and bending modes from the butoxy group.

These calculated frequencies are often systematically scaled to correct for approximations in the computational methods and to improve agreement with experimental IR and Raman spectra. This comparison helps to confirm the presence of specific functional groups and provides further validation of the molecule's computed structure.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactivity of a molecule. It maps the electrostatic potential onto the molecule's electron density surface.

For this compound, an MEP surface analysis would reveal:

Negative Potential Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. The most negative region would be centered around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The fluorine and butoxy oxygen atoms would also show negative potential.

Positive Potential Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. Positive regions would be found around the hydrogen atoms, particularly those on the aromatic ring and the acetyl group.

The MEP surface provides a chemically intuitive picture of where the molecule is most likely to engage in intermolecular interactions, such as hydrogen bonding or reactions with other charged species. It effectively summarizes the molecule's electronic distribution and its potential reactive sites.

Applications and Derivatives of 4 Butoxy 2 Fluoroacetophenone in Advanced Organic Synthesis

Stereoselective Transformations Involving 4'-Butoxy-2'-fluoroacetophenone

The prochiral nature of the carbonyl group in this compound makes it a prime candidate for stereoselective transformations, leading to the formation of chiral molecules which are of high value, particularly in the pharmaceutical industry.

Asymmetric Reduction of the Carbonyl Group

The asymmetric reduction of the ketone in this compound to the corresponding chiral alcohol, (R)- or (S)-1-(4-butoxy-2-fluorophenyl)ethanol, represents a critical transformation. While specific studies on this molecule are scarce, extensive research on analogous fluoro-substituted acetophenones provides a strong predictive framework for its behavior.

Catalytic systems based on oxazaborolidines, particularly the Corey-Bakshi-Shibata (CBS) reduction, are well-established for achieving high enantioselectivity in the reduction of aryl ketones. For instance, studies on 2'-fluoroacetophenone (B1202908) have demonstrated that catalysts formed in situ from (S)-α,α-diphenyl-2-pyrrolidinemethanol and a borane (B79455) source like borane-diethylaniline (DEANB) can yield the corresponding (S)-alcohol with high enantiomeric excess (ee). lookchem.com It is anticipated that this compound would behave similarly, with the choice of catalyst and reaction conditions dictating the stereochemical outcome.

Biocatalytic methods, utilizing enzymes or whole-cell systems, also offer a green and highly selective alternative. nih.gov Reductases from various microorganisms have been successfully employed for the asymmetric reduction of a wide range of acetophenone (B1666503) derivatives, often affording the chiral alcohols in high yields and excellent enantiomeric purity. nih.govresearchgate.net

Below is a table summarizing typical results for the asymmetric reduction of acetophenones structurally related to this compound, which can be considered indicative of the potential outcomes for this specific substrate.

SubstrateCatalyst/BiocatalystProduct ConfigurationEnantiomeric Excess (ee)Reference
2'-Fluoroacetophenone(S)-α,α-diphenyl-2-pyrrolidinemethanol / DEANB(S)97.8% lookchem.com
4'-ChloroacetophenoneDaucus carota (carrot)(S)>99% nih.gov
Acetophenone(1R, 2S)-Ephedrine derived oxazaborolidine/BH3(R)up to 72.4% sioc-journal.cn
4'-FluoroacetophenoneCBS-type catalyst / Electrochemical BH3 generationNot specifiedModerate researchgate.net

This table presents data for analogous compounds to illustrate the potential for asymmetric reduction, as specific data for this compound is not available.

Chiral Derivatization and Resolution Strategies

Following the asymmetric reduction of this compound, or in cases where a racemic mixture of the corresponding alcohol is produced, chiral derivatization and resolution are crucial techniques for the separation and analysis of the enantiomers.

Chiral derivatization involves reacting the chiral alcohol with a chiral derivatizing agent (CDA) to form a mixture of diastereomers. These diastereomers, unlike the original enantiomers, have different physical properties and can be separated by standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A widely used CDA for alcohols is Mosher's acid, (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid. The resulting diastereomeric esters can be distinguished by NMR spectroscopy, allowing for the determination of the enantiomeric excess of the alcohol.

Classical resolution is another viable strategy. This involves reacting the racemic alcohol with a single enantiomer of a chiral acid to form a mixture of diastereomeric salts. These salts can then be separated by fractional crystallization. Once separated, the individual diastereomers can be treated to cleave the chiral auxiliary, yielding the enantiomerically pure alcohols.

While specific protocols for 1-(4-butoxy-2-fluorophenyl)ethanol are not published, these general and well-established methodologies would be the standard approach for its chiral analysis and separation.

Q & A

Q. Table: Comparative Properties of Substituted Acetophenones

CompoundlogPProtein Binding Affinity (Kd, μM)
This compound2.812.3 ± 1.2
4'-Methoxy-2'-fluoroacetophenone1.58.7 ± 0.9
4'-Hydroxy-2'-fluoroacetophenone0.95.1 ± 0.5

Advanced: How can researchers resolve discrepancies in reported physicochemical properties of this compound?

Methodological Answer:
Contradictions in data (e.g., melting points, solubility) arise from:

  • Purity Variability : Impurities from incomplete etherification or residual solvents skew results. Validate purity via HPLC (≥95%) and DSC .
  • Measurement Conditions : Solubility in DMSO (25°C) may range from 15–25 mg/mL due to hygroscopicity. Standardize protocols (e.g., Karl Fischer titration for water content) .

Example : A study reported a melting point of 78–80°C, while another cited 82–84°C. DSC analysis under nitrogen flow confirmed the higher range (82.5°C) after removing trace solvents .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact (irritant) .
  • Ventilation : Use fume hoods to avoid inhalation of vapors (flash point: ~150°C) .
  • Waste Disposal : Neutralize with dilute NaOH before incineration to prevent environmental release .

Advanced: What strategies optimize the regioselectivity of fluorination in this compound derivatives?

Methodological Answer:

  • Directed Ortho-Metalation (DoM) : Use LDA (Lithium Diisopropylamide) to deprotonate the ortho position relative to the butoxy group, followed by electrophilic fluorination (e.g., Selectfluor) .
  • Transition Metal Catalysis : Pd-catalyzed C-H activation with N-fluoroamides achieves selective fluorination at sterically accessible positions .

Q. Table: Fluorination Methods Comparison

MethodYield (%)Regioselectivity
DoM + Selectfluor65–75Ortho: 90%
Pd-Catalyzed C-H50–60Para: 70%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.